6-Acetylpyridine-2,4-dicarbaldehyde
Description
6-Acetylpyridine-2,4-dicarbaldehyde is a pyridine derivative featuring an acetyl group at the 6-position and aldehyde groups at the 2- and 4-positions. This compound combines electron-withdrawing (aldehyde) and electron-donating (acetyl) groups, making it a versatile intermediate for synthesizing covalent organic frameworks (COFs), coordination polymers, and fluorescent materials.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
6-acetylpyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C9H7NO3/c1-6(13)9-3-7(4-11)2-8(5-12)10-9/h2-5H,1H3 |
InChI Key |
XVUONRJOCUDRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylpyridine-2,4-dicarbaldehyde typically involves multiple steps. One common method starts with the precursor 2,6-pyridinedicarboxylic acid. The synthetic route includes the following steps:
Esterification: Conversion of carboxylic acid groups to ester groups.
Reduction: Reduction of ester groups to alcohols.
Oxidation: Oxidation of alcohol groups to aldehyde groups.
The overall yield of this synthesis is around 30% . The reaction conditions are generally mild, making this method suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Acetylpyridine-2,4-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Condensation: The compound can undergo condensation reactions with amines to form Schiff bases.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Condensation: Typically involves primary amines under acidic or basic conditions.
Substitution: Nucleophiles such as hydrazine or hydroxylamine can be used.
Major Products
Oxidation: 6-Acetylpyridine-2,4-dicarboxylic acid.
Reduction: 6-Acetylpyridine-2,4-dimethanol.
Condensation: Schiff bases with various amines.
Substitution: Derivatives with substituted acetyl groups.
Scientific Research Applications
6-Acetylpyridine-2,4-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Acetylpyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The acetyl group can also participate in acetylation reactions, modifying the function of target molecules. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Analogs
Electronic and Steric Effects
- Acetyl vs. Bromine Substituents :
- Bromine in 2,5-dibromobenzene-1,4-dicarbaldehyde increases electrophilicity, favoring nucleophilic attacks. In contrast, the acetyl group in the target compound may deactivate the pyridine ring but enhance π-π stacking in frameworks.
- Aldehyde Positioning :
- The 2,4-aldehyde positions in the target compound offer regioselectivity distinct from 6,6′-dicarbaldehydes in bipyridine systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
